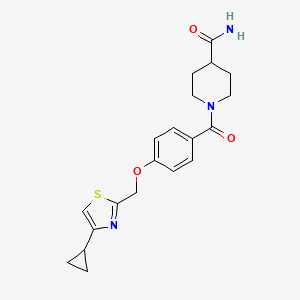

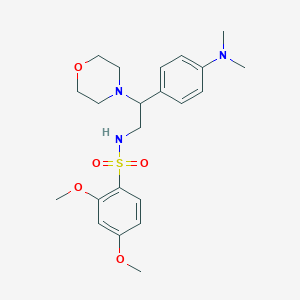

2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent binding activity .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which include compounds like 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to interfere with viral replication makes these compounds potential candidates for the development of new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus, present in 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, is known for its anti-inflammatory effects. This biological activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .

Anticancer Potential

Compounds with the indole structure have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents for cancer treatment .

Antioxidant Effects

Benzamide derivatives, including those similar to 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for their antioxidant activities. These activities include total antioxidant capacity, free radical scavenging, and metal chelating activity, which are important for protecting cells from oxidative stress .

Antibacterial Applications

The antibacterial activity of benzamide compounds has been explored, with some showing effectiveness against both gram-positive and gram-negative bacteria. This suggests that 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide could be used in the development of new antibacterial drugs .

Coagulation Factor Xa Inhibition

Derivatives of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide have been discovered as potent inhibitors of blood coagulation factor Xa. This is significant for the development of anticoagulant drugs, which are essential in the treatment and prevention of thrombotic disorders .

Eigenschaften

IUPAC Name |

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMNZCJCCJYMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)